molecular formula C13H15ClO3 B14358944 2-[4-(Chloroacetyl)phenyl]propyl acetate CAS No. 93201-44-6

2-[4-(Chloroacetyl)phenyl]propyl acetate

Cat. No.: B14358944
CAS No.: 93201-44-6
M. Wt: 254.71 g/mol
InChI Key: YYGSESLLSNAWKE-UHFFFAOYSA-N
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Description

2-[4-(Chloroacetyl)phenyl]propyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chloroacetyl)phenyl]propyl acetate typically involves the acylation of a benzene derivative. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually require a non-aqueous solvent like dichloromethane and are carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Chloroacetyl)phenyl]propyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[4-(Chloroacetyl)phenyl]propyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Chloroacetyl)phenyl]propyl acetate involves its interaction with various molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Bromoacetyl)phenyl]propyl acetate: Similar structure but with a bromine atom instead of chlorine.

    2-[4-(Fluoroacetyl)phenyl]propyl acetate: Contains a fluorine atom instead of chlorine.

    2-[4-(Methoxyacetyl)phenyl]propyl acetate: Features a methoxy group instead of chlorine

Uniqueness

2-[4-(Chloroacetyl)phenyl]propyl acetate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties. The chlorine atom makes the compound more reactive towards nucleophiles compared to its bromo or fluoro analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic chemistry.

Properties

CAS No.

93201-44-6

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)phenyl]propyl acetate

InChI

InChI=1S/C13H15ClO3/c1-9(8-17-10(2)15)11-3-5-12(6-4-11)13(16)7-14/h3-6,9H,7-8H2,1-2H3

InChI Key

YYGSESLLSNAWKE-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C)C1=CC=C(C=C1)C(=O)CCl

Origin of Product

United States

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